SR-3306

描述

属性

IUPAC Name |

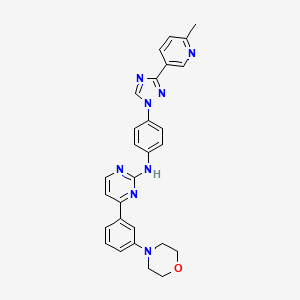

N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N8O/c1-20-5-6-22(18-30-20)27-31-19-36(34-27)24-9-7-23(8-10-24)32-28-29-12-11-26(33-28)21-3-2-4-25(17-21)35-13-15-37-16-14-35/h2-12,17-19H,13-16H2,1H3,(H,29,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMXVKKPYBGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=NN(C=N2)C3=CC=C(C=C3)NC4=NC=CC(=N4)C5=CC(=CC=C5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SR-3306 in Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][3] In the context of neuronal function, this compound has demonstrated significant neuroprotective effects, particularly in preclinical models of Parkinson's disease.[1][2][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, detailing its molecular target, downstream signaling effects, and the experimental evidence supporting its neuroprotective properties. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and neurodegenerative disease.

Core Mechanism of Action: JNK Inhibition

The primary mechanism of action of this compound is the inhibition of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key regulators of cellular stress responses, apoptosis, and inflammation.[2][6][7] this compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of JNKs and preventing the phosphorylation of their downstream substrates.[1] The inhibition of JNK activity by this compound has been shown to be highly selective over other related kinases, such as p38 MAP kinase.[1]

The most critical downstream effector of JNK in the context of neuronal apoptosis is the transcription factor c-Jun.[8][9][10] Upon activation by various stressors, JNK phosphorylates c-Jun at serine residues 63 and 73 within its transcriptional activation domain.[11] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of pro-apoptotic genes. This compound, by inhibiting JNK, effectively blocks the phosphorylation of c-Jun, thereby attenuating the downstream apoptotic signaling cascade.[1][6]

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Conditions | Reference |

| JNK1 | 67 | Recombinant human enzyme | [3] |

| JNK2 | 283 | Recombinant human enzyme | [3] |

| JNK3 | 159 | Recombinant human enzyme | [3] |

| p38 | >20,000 | Recombinant human enzyme | [3] |

| Cell-based p-c-jun | 216 | INS-1 β-pancreatic cells | [3] |

Table 2: Neuroprotective Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Treatment Group | Number of TH-positive cells (% of Vehicle) | Reduction in p-c-jun positive cells (fold change vs. MPTP) | Reference |

| Vehicle | 100% | - | [6] |

| MPTP | 54% | - | [6] |

| MPTP + this compound (30 mg/kg) | 72% | 4 | [6] |

Table 3: Neuroprotective Efficacy of this compound in a Rat Model of Parkinson's Disease (6-OHDA-induced)

| Treatment Group | Increase in TH-positive neurons (fold change vs. 6-OHDA/vehicle) | Reduction in d-amphetamine-induced circling | Reduction in p-c-jun immunoreactive neurons (fold change vs. vehicle) | Reference | |---|---|---|---| | 6-OHDA + Vehicle | - | - | - |[5][12] | | 6-OHDA + this compound (10 mg/kg/day) | 6 | 87% | 2.3 |[5][12] |

Experimental Protocols

Western Blot for Phospho-c-Jun

This protocol describes the detection of phosphorylated c-Jun in neuronal cell lysates or brain tissue homogenates following treatment with this compound and a pro-apoptotic stimulus.

-

Lysate Preparation:

-

Harvest cells or dissect brain tissue and immediately homogenize in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser73) (e.g., from Cell Signaling Technology) overnight at 4°C with gentle agitation. A primary antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol outlines the procedure for staining dopaminergic neurons in brain sections from the MPTP mouse model of Parkinson's disease.

-

Tissue Preparation:

-

Perfuse mice transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brains in 4% PFA overnight at 4°C.

-

Cryoprotect the brains by immersing them in a 30% sucrose solution in PBS until they sink.

-

Freeze the brains and cut 40 µm coronal sections through the substantia nigra pars compacta (SNpc) using a cryostat.

-

-

Staining Procedure:

-

Wash the free-floating sections three times in PBS.

-

Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).

-

Block non-specific binding by incubating the sections in a blocking solution (e.g., 10% normal donkey serum with 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.[2][13]

-

Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., chicken anti-TH, Abcam ab76442) diluted in the blocking solution overnight at 4°C.[13]

-

Wash the sections three times in PBS.

-

Incubate the sections with a fluorescently-labeled secondary antibody (e.g., donkey anti-chicken IgG) for 1-2 hours at room temperature, protected from light.[13]

-

Wash the sections three times in PBS.

-

Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Image Acquisition and Analysis:

-

Visualize the sections using a fluorescence microscope.

-

Perform unbiased stereological counting of TH-positive neurons in the SNpc to quantify the extent of neuroprotection.

-

Mandatory Visualization

Caption: Signaling pathway of this compound action in neurons.

Caption: Experimental workflow for evaluating this compound.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]

- 3. JNK Inhibitor XIV, this compound The JNK Inhibitor XIII, this compound controls the biological activity of JNK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. [sigmaaldrich.com]

- 4. neurosciencenews.com [neurosciencenews.com]

- 5. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JNK Signaling Pathway Involvement in Spinal Cord Neuron Development and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genesandcancer.com [genesandcancer.com]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

SR-3306: A Technical Whitepaper on its Therapeutic Potential as a JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SR-3306, a selective and potent c-Jun N-terminal kinase (JNK) inhibitor, with a primary focus on its therapeutic potential in neurodegenerative diseases, particularly Parkinson's Disease. This compound has demonstrated significant neuroprotective effects in preclinical models by targeting the JNK signaling pathway, a key mediator of neuronal apoptosis and inflammation.

Core Mechanism of Action

This compound is an aminopyrimidine derivative that functions as a JNK inhibitor.[] The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play a crucial role in apoptosis, neuroinflammation, and excitotoxicity. There are three main JNK isoforms: JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the central nervous system.[2] this compound is a pan-JNK inhibitor, affecting JNK1, JNK2, and JNK3.[3][4] Its therapeutic effect in the context of neurodegeneration is primarily attributed to its ability to inhibit the phosphorylation of c-Jun, a downstream target of JNK, thereby preventing the activation of apoptotic pathways in neurons.[5][6]

Preclinical Efficacy in Parkinson's Disease Models

This compound has shown significant promise in various preclinical models of Parkinson's Disease, demonstrating its ability to protect dopaminergic neurons from degeneration and improve motor function.

In Vitro Neuroprotection

In primary cultures of mesencephalic dopaminergic neurons, this compound offered dose-dependent protection against cell death induced by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).[5]

Table 1: In Vitro Neuroprotective Efficacy of this compound in Primary Dopaminergic Neurons [5]

| This compound Concentration | Neuroprotection against 10 µM MPP+ | Statistical Significance |

| 10 nM | No significant effect | - |

| 30 nM | No significant effect | - |

| 100 nM | Partial protection | - |

| 300 nM | > 90% protection | p < 0.01 |

| 1000 nM | > 90% protection | p < 0.01 |

In Vivo Neuroprotection and Functional Improvement

Studies in rodent models of Parkinson's Disease have further substantiated the neuroprotective potential of this compound.

Table 2: In Vivo Efficacy of this compound in the MPTP Mouse Model of Parkinson's Disease [5]

| Treatment Group | Number of TH-positive Cells (% of Vehicle) | Reduction in p-c-jun Levels (vs. MPTP) |

| Vehicle | 100% | - |

| MPTP | 54% | - |

| MPTP + 30 mg/kg this compound | 72% | Statistically significant reduction (p < 0.001) |

Table 3: In Vivo Efficacy of this compound in the 6-OHDA Rat Model of Parkinson's Disease [6][7]

| Treatment Group | Increase in TH+ Neurons in SNpc | Reduction in d-amphetamine-induced Circling | Reduction in p-c-jun Immunoreactive Neurons |

| 6-OHDA + Vehicle | - | - | - |

| 6-OHDA + 10 mg/kg/day this compound | 6-fold increase | 87% decrease | 2.3-fold reduction |

Pharmacokinetics and Brain Penetration

A critical attribute of this compound is its ability to penetrate the blood-brain barrier.

Table 4: Pharmacokinetic Parameters of this compound [5][6][7]

| Parameter | Value |

| Cell-based IC50 | ~216 nM |

| Brain Concentration (Mouse, 4h post 30 mg/kg oral dose) | 3 µM |

| Brain Concentration (Mouse, 24h post 30 mg/kg oral dose) | 230 nM |

| Steady-State Brain Levels (Rat, 14 days, 10 mg/kg/day s.c.) | 347 nM |

| Rat Plasma Protein Binding | 97% |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental design, the following diagrams are provided.

Caption: JNK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for in vitro neuroprotection studies.

Caption: Experimental workflow for the in vivo MPTP mouse model.

Experimental Protocols

In Vitro Neuroprotection Assay[5]

-

Cell Culture: Primary mesencephalic dopaminergic neurons are cultured from embryonic day 14 mice.

-

Treatment: Neurons are treated with 10 µM MPP+ to induce neurotoxicity. Concurrent treatment with this compound is performed at concentrations ranging from 10 nM to 1000 nM. A control group receives no treatment, and an this compound alone group is included to assess for any inherent toxicity of the compound.

-

Immunocytochemistry: After the treatment period, cells are fixed and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

-

Quantification: The number of TH-positive neurons is counted in each treatment group to determine the extent of neuroprotection.

In Vivo MPTP Mouse Model[5]

-

Animal Model: Male C57BL/6 mice are used.

-

Treatment: Mice receive four intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at 2-hour intervals. This compound (30 mg/kg) is administered orally 30 minutes prior to the first MPTP injection.

-

Tissue Collection: Seven days after MPTP administration, mice are sacrificed, and brain tissue is collected.

-

Immunohistochemistry: Brain sections are stained for TH to visualize dopaminergic neurons in the substantia nigra pars compacta (SNpc) and for phospho-c-jun (p-c-jun) to assess JNK pathway activation.

-

Stereology: Unbiased stereological counting is performed to quantify the number of TH-positive neurons in the SNpc.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of p-c-jun in substantia nigra tissue lysates.

In Vivo 6-OHDA Rat Model[6][7]

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Lesioning: A unilateral lesion of the nigrostriatal pathway is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

-

Treatment: this compound (10 mg/kg/day) is administered via subcutaneous osmotic minipumps for 14 days, starting at the time of the 6-OHDA lesion.

-

Behavioral Analysis: d-amphetamine-induced rotational behavior is assessed to measure the extent of the lesion and the functional recovery with treatment.

-

Immunohistochemistry: Brain sections are stained for TH to quantify the number of dopaminergic neurons in the SNpc and the density of their terminals in the striatum. Staining for p-c-jun is also performed.

-

Pharmacokinetic Analysis: Plasma and brain concentrations of this compound are measured using LC-MS/MS.

Future Directions and Therapeutic Potential

The robust preclinical data for this compound in models of Parkinson's Disease highlight its potential as a disease-modifying therapy. Its oral bioavailability and ability to cross the blood-brain barrier are significant advantages for a centrally acting therapeutic.[5][8] In 2012, OPKO Health acquired a global license for the development and commercialization of this compound and related compounds from The Scripps Research Institute, indicating a pathway towards clinical development.[9] While the primary focus has been on Parkinson's Disease, the role of JNK signaling in other neurodegenerative disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS), suggests a broader therapeutic potential for this compound.[2][10] However, a study in a mouse model of ALS (transgenic G93A SOD1 mice) did not show a neuroprotective effect of this compound, which was potentially attributed to lower brain concentrations of the compound in these transgenic mice compared to non-transgenic mice.[10] Further investigation is warranted to explore the full therapeutic scope of this promising JNK inhibitor.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. S-EPMC5439095 - Therapeutic effect of c-Jun N-terminal kinase inhibition on pancreatic cancer. - OmicsDI [omicsdi.org]

- 5. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neurosciencenews.com [neurosciencenews.com]

- 9. OPKO Health and The Scripps Research Institute Announce Global License Agreement for a Novel Compound That Blocks Brain Cell Destruction in Parkinson’s Disease :: OPKO Health, Inc. (OPK) [opko.com]

- 10. apps.dtic.mil [apps.dtic.mil]

SR-3306: A Technical Guide to a Potent and Selective JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for professionals in the fields of neuroscience, oncology, and drug discovery.

Introduction: The Rationale for JNK Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily. The JNK signaling pathway is a critical regulator of a diverse range of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, as well as cancer and metabolic disorders. This has made the development of potent and selective JNK inhibitors a significant area of interest for therapeutic intervention. This compound emerged from these efforts as a promising preclinical candidate.

Discovery and Core Attributes of this compound

This compound is an aminopyrimidine-based, ATP-competitive inhibitor of JNK.[1] Its development was part of a translational research effort to create a potent, selective, and orally bioavailable JNK inhibitor with good brain penetration for the potential treatment of neurodegenerative diseases.[1]

Biochemical and Cellular Potency

This compound demonstrates modest to potent inhibitory activity against JNK isoforms with excellent selectivity over the closely related p38 MAP kinase.[1] Its cell-based potency is comparable to its biochemical activity, indicating good cell permeability.[1]

Table 1: Biochemical and Cellular Potency of this compound [1]

| Target | IC50 (nM) |

| JNK1 | 67 |

| JNK2 | 283 |

| JNK3 | 159 |

| p38 | >20,000 |

| Cellular p-c-jun Inhibition (INS-1 cells) | 216 |

Kinase Selectivity Profile

To assess its broader kinase selectivity, this compound was screened against a large panel of kinases. The results demonstrated that this compound is a highly selective inhibitor of JNK.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the JNK signaling cascade. This pathway is typically activated by cellular stress signals, leading to the phosphorylation and activation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and inflammation. By competitively binding to the ATP-binding site of JNK, this compound prevents the phosphorylation of c-Jun, thereby mitigating the downstream consequences of JNK activation.[1]

References

SR-3306: A Technical Guide on its Role in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing unmet medical need. A common thread in the pathophysiology of these disorders is the activation of stress-activated protein kinases, particularly the c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in neuronal apoptosis and inflammation. This technical guide provides an in-depth overview of SR-3306, a potent and selective JNK inhibitor, and its established and potential roles in various preclinical models of neurodegeneration. We consolidate quantitative data, detail experimental methodologies, and visualize key pathways to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of JNK inhibition.

Introduction to this compound: A Selective JNK Inhibitor

This compound is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of enzymes.[1] JNKs are key mediators of cellular stress responses and are implicated in the pathogenesis of multiple neurodegenerative disorders.[2][3] this compound exhibits favorable pharmacokinetic properties, including oral bioavailability and the ability to penetrate the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders.[1][4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNK, thereby preventing the phosphorylation of its downstream targets, most notably the transcription factor c-Jun.[4] The phosphorylation of c-Jun is a critical step in the activation of apoptotic pathways in neurons. By inhibiting this cascade, this compound exerts a neuroprotective effect, shielding neurons from various stressors that are characteristic of neurodegenerative conditions.

Pharmacokinetics and Brain Penetration

Successful development of CNS-targeted therapies hinges on adequate drug exposure in the brain. This compound has been shown to be orally bioavailable and to effectively cross the blood-brain barrier.

| Parameter | Species | Value | Reference |

| Oral Bioavailability (%F) | Rat | 31% | [4] |

| Brain to Plasma Ratio | Mouse | ~0.3-0.4 | [1] |

| Plasma Protein Binding | Mouse | 86% | [1] |

| Plasma Protein Binding | Rat | 97% | [1][5] |

This compound in Parkinson's Disease Models

The most extensive research on this compound has been conducted in preclinical models of Parkinson's disease, where it has demonstrated significant neuroprotective effects.

Quantitative Data

| Assay | Model | Key Findings | Reference |

| In Vitro Neuroprotection | MPP+-treated primary dopaminergic neurons | >90% protection against induced cell death | [2] |

| In Vivo Neuroprotection (MPTP Model) | MPTP-induced mouse model | ~72% protection of dopaminergic neurons | [2] |

| In Vivo Neuroprotection (6-OHDA Model) | 6-OHDA-induced rat model | ~30% protection of dopaminergic neurons | [2] |

| Behavioral Improvement (6-OHDA Model) | 6-OHDA-induced rat model | Nearly 90% reduction in dysfunctional motor responses | [2] |

| Biochemical Efficacy (In Vitro) | JNK3, JNK2, JNK1, p38 (human recombinant) | IC50 values of ~200 nM for JNK2 and JNK3, with >100-fold selectivity over p38 | [4] |

| Cell-based Potency | Inhibition of c-jun phosphorylation in INS-1 cells | IC50 of ~200 nM | [4] |

Experimental Protocols

2.2.1. In Vitro Neuroprotection Assay

-

Cell Culture: Primary dopaminergic neurons are isolated from the ventral mesencephalon of embryonic day 14 (E14) rat embryos.[4]

-

Toxin Treatment: Neurons are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology.[4]

-

This compound Administration: this compound is added to the cell culture medium prior to or concurrently with MPP+ treatment.[4]

-

Endpoint Analysis: Neuronal viability is assessed by counting the number of surviving tyrosine hydroxylase (TH)-positive neurons, which are indicative of dopaminergic neurons.[4]

2.2.2. MPTP Mouse Model of Parkinson's Disease

-

Animal Model: C57BL/6 mice are used.

-

Toxin Administration: Mice are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is metabolized to the neurotoxin MPP+.[1]

-

This compound Dosing: this compound is administered orally.[1]

-

Endpoint Analysis: Neuroprotection is quantified by stereological counting of TH-positive neurons in the substantia nigra pars compacta (SNpc). Behavioral tests, such as the rotarod test, are used to assess motor function.[1]

2.2.3. 6-OHDA Rat Model of Parkinson's Disease

-

Animal Model: Sprague-Dawley rats are used.[6]

-

Toxin Administration: 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle to create a lesion of the nigrostriatal pathway.[7]

-

This compound Dosing: this compound is administered via subcutaneous minipumps.[6]

-

Endpoint Analysis: The number of surviving TH-positive neurons in the SNpc is determined. Behavioral deficits are assessed by measuring amphetamine-induced rotations.[7]

This compound in Other Neurodegenerative Disease Models

While research is most mature in Parkinson's disease, the role of JNK in other neurodegenerative conditions suggests a broader therapeutic potential for this compound.

Amyotrophic Lateral Sclerosis (ALS)

Preliminary studies have indicated that this compound is well-tolerated in a transgenic mouse model of ALS.

-

Animal Model: Transgenic mice expressing the human SOD1 G93A mutation, a common model for familial ALS, were used.[8]

-

This compound Administration: this compound was administered once daily at a dose of 30 mg/kg.[8]

-

Outcome: The compound was reported to be well-tolerated with no adverse effects.[8] Further efficacy studies are warranted to determine its neuroprotective potential in this model.

Alzheimer's Disease (AD)

The JNK signaling pathway is strongly implicated in the pathogenesis of Alzheimer's disease, contributing to both amyloid-beta (Aβ) production and tau hyperphosphorylation.[9][10] Although direct studies with this compound in AD models are not yet published, research on other JNK inhibitors provides compelling evidence for its potential therapeutic utility.

-

Relevant JNK Inhibitors in AD Models:

-

SP600125: This JNK inhibitor has been shown to reduce Aβ production, tau phosphorylation, and cognitive deficits in the APPswe/PS1dE9 mouse model of AD.[4]

-

D-JNKI-1: This peptide inhibitor of JNK has been demonstrated to prevent synaptic impairment and behavioral deficits in the TgCRND8 mouse model of AD.[11]

-

Huntington's Disease (HD)

Activation of the JNK pathway has also been observed in models of Huntington's disease, where it is linked to mutant huntingtin (mHTT) toxicity.[5][12]

-

Relevant JNK Inhibitors in HD Models:

-

In a rat model of HD using lentiviral expression of mutant huntingtin, JNK pathway inhibitors were shown to mitigate the loss of DARPP-32, a marker of striatal neuron health.[13]

-

Signaling Pathways and Experimental Workflows

JNK Signaling Pathway in Neurodegeneration

The following diagram illustrates the central role of the JNK signaling pathway in neuronal apoptosis, a key process in neurodegenerative diseases, and the point of intervention for this compound.

Experimental Workflow for In Vivo Efficacy Testing

This diagram outlines a typical experimental workflow for evaluating the efficacy of a neuroprotective compound like this compound in a rodent model of neurodegeneration.

Conclusion and Future Directions

This compound has emerged as a well-characterized, brain-penetrant JNK inhibitor with demonstrated neuroprotective efficacy in robust preclinical models of Parkinson's disease. Its mechanism of action, targeting a signaling pathway implicated in a broader range of neurodegenerative disorders, suggests that its therapeutic potential may extend to ALS, Alzheimer's disease, and Huntington's disease. The data presented in this guide underscore the promise of JNK inhibition as a therapeutic strategy and position this compound as a valuable tool for further investigation and potential clinical development. Future research should focus on comprehensive efficacy studies of this compound in models of AD, HD, and ALS to fully elucidate its neuroprotective profile across the spectrum of neurodegenerative diseases.

References

- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for handling and using SOD1 mice for amyotrophic lateral sclerosis pre-clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of c-Jun N-terminal kinase activation reverses Alzheimer disease phenotypes in APPswe/PS1dE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Intraperitoneal injection of JNK- specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purdue Chemistry: Professor Kavita Shah: Cdk5 and JNK Cascade in Alzheimerâs Disease [chem.purdue.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pathogenic Huntingtin Inhibits Fast Axonal Transport by Activating JNK3 and Phosphorylating Kinesin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Implication of the JNK pathway in a rat model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of SR-3306: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream targets and mechanism of action of SR-3306, a selective and potent c-Jun N-terminal kinase (JNK) inhibitor. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Quantitative Data Summary

This compound has been characterized as a highly selective, ATP-competitive JNK inhibitor with significant neuroprotective properties. The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| JNK1 | 67 | Biochemical |

| JNK2 | 283 | Biochemical |

| JNK3 | 159 | Biochemical |

| p38 | >20,000 | Biochemical |

| c-jun phosphorylation | 216 | Cell-based (INS-1 cells) |

Data sourced from multiple studies.[1][2]

Table 2: Neuroprotective Effects of this compound

| Model | Treatment | Outcome | Quantitative Effect |

| In vitro (H9c2 cells) | 100 µM H₂O₂/FeSO₄ + 500 nM this compound | Increased cell viability | ~50% increase in viability compared to stressor alone[3] |

| In vivo (MPTP-treated mice) | 30 mg/kg this compound (p.o.) | Protection of TH+ neurons | 46% neuron loss in control vs. 27% loss with this compound[2] |

| In vivo (6-OHDA-lesioned rats) | 10 mg/kg/day this compound (s.c.) | Protection of TH+ neurons | 6-fold increase in TH+ neurons compared to vehicle[3] |

Signaling Pathway

This compound exerts its effects by directly inhibiting the activity of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and inflammatory cytokines. Once activated, JNKs phosphorylate a range of downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun at Ser63 and Ser73 enhances its transcriptional activity, leading to the expression of genes involved in apoptosis, inflammation, and cellular stress responses. By inhibiting JNK, this compound prevents the phosphorylation and activation of c-Jun, thereby mitigating the downstream cellular consequences of JNK pathway activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's downstream targets.

Western Blot for Phospho-c-Jun (Ser73)

This protocol details the detection of phosphorylated c-Jun in cell lysates, a direct downstream target of JNK signaling.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-Phospho-c-Jun (Ser73) (e.g., Cell Signaling Technology #9164)

-

Rabbit anti-c-Jun (e.g., Cell Signaling Technology #9165)

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound and/or a JNK activator (e.g., anisomycin). Wash cells with ice-cold PBS and lyse in lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate proteins by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-Phospho-c-Jun at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for total protein, the membrane can be stripped and re-probed for total c-Jun and a loading control like β-actin.

Immunohistochemistry for Tyrosine Hydroxylase (TH) in Mouse Brain

This protocol is for the detection of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in brain sections to assess neuroprotection by this compound in models of Parkinson's disease.

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Sucrose solutions (20% and 30% in PBS)

-

Cryostat

-

Blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-TH (e.g., Millipore AB152)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Perfuse mice with saline followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then cryoprotect in sucrose solutions.

-

Sectioning: Cut 30-40 µm coronal sections of the substantia nigra using a cryostat.

-

Permeabilization and Blocking: Wash sections in PBS and then incubate in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate sections with anti-TH antibody (e.g., 1:500 dilution in blocking buffer) overnight at 4°C.

-

Washing: Wash sections three times for 10 minutes each in PBS.

-

Secondary Antibody Incubation: Incubate sections with fluorescently-labeled secondary antibody (e.g., 1:1000 dilution in blocking buffer) for 2 hours at room temperature, protected from light.

-

Washing: Repeat the washing step.

-

Counterstaining: Incubate sections with DAPI for 10 minutes.

-

Mounting: Mount sections on slides with mounting medium.

-

Imaging: Visualize and quantify TH-positive neurons using a fluorescence microscope.

In Vitro Neurotoxicity Assay (MPP+ Model)

This protocol describes an in vitro model of Parkinson's disease using the neurotoxin MPP+ to assess the neuroprotective effects of this compound on a dopaminergic cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

MPP+ (1-methyl-4-phenylpyridinium)

-

This compound

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Neurotoxin Treatment: Add MPP+ to the wells to a final concentration that induces significant cell death (e.g., 500 µM - 1 mM). Include control wells with no treatment, this compound alone, and MPP+ alone.

-

Incubation: Incubate the plate for 24-48 hours.

-

Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance or luminescence using a plate reader and calculate the percentage of cell viability relative to the untreated control.

References

SR-3306: A Technical Guide for Parkinson's Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor, and its potential as a neuroprotective agent in the context of Parkinson's disease (PD) research. This document summarizes key preclinical findings, details experimental methodologies, and presents quantitative data to facilitate further investigation and drug development efforts.

Core Mechanism of Action: JNK Inhibition

This compound exerts its neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] JNKs are a class of enzymes that play a crucial role in neuronal survival and apoptosis. In models of Parkinson's disease, the activation of the JNK pathway is associated with the degeneration of dopaminergic neurons. This compound, as an ATP-competitive inhibitor of JNK, blocks the phosphorylation of its downstream target, c-Jun, thereby mitigating the neurodegenerative cascade.[1]

Figure 1: this compound Mechanism of Action.

Preclinical Efficacy: In Vitro and In Vivo Models

This compound has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease.

In Vitro Neuroprotection

In primary dopaminergic neuron cultures, this compound protected against MPP+-induced neurotoxicity.[1]

| Parameter | Value | Cell Type | Toxin |

| Neuroprotection | >90% | Primary dopaminergic neurons | MPP+ |

In Vivo Neuroprotection in Rodent Models

This compound has shown efficacy in both the MPTP mouse model and the 6-OHDA rat model of Parkinson's disease.

Oral administration of this compound protected dopaminergic neurons in the substantia nigra pars compacta (SNpc) from MPTP-induced neurodegeneration.[1]

| Parameter | Vehicle + MPTP | This compound (30 mg/kg) + MPTP |

| TH+ Cell Loss | 46% reduction vs. vehicle | 28% reduction vs. vehicle (p < 0.05) |

Continuous subcutaneous infusion of this compound for 14 days resulted in a significant sparing of dopaminergic neurons and a marked improvement in motor function.[3][4]

| Parameter | Vehicle + 6-OHDA | This compound (10 mg/kg/day) + 6-OHDA |

| TH+ Neuron Survival in SNpc | - | 6-fold increase vs. vehicle (p < 0.05) |

| Reduction in d-amphetamine-induced rotations | - | 87% decrease vs. vehicle |

| Phospho-c-jun immunoreactive neurons in SNpc | - | 2.3-fold reduction vs. vehicle |

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and brain penetration.

| Parameter | Value | Species | Route |

| Oral Bioavailability (%F) | 31% | Rat | 2 mg/kg p.o. |

| Clearance | 14 mL/min/kg | Rat | 1 mg/kg i.v. |

| Steady-state Brain Concentration (Day 14) | 347 nM | Rat | 10 mg/kg/day s.c. |

Experimental Protocols

In Vitro Neuroprotection Assay

Figure 2: In Vitro Neuroprotection Experimental Workflow.

Methodology:

-

Primary mesencephalic dopaminergic neurons are cultured.[1]

-

Cells are pre-treated with various concentrations of this compound for 15 minutes.[1]

-

MPP+ (10 μM) is added to induce neurotoxicity.[1]

-

Cultures are incubated for 48 hours.[1]

-

Cells are fixed and stained for tyrosine hydroxylase (TH) to identify dopaminergic neurons.[1]

-

The number of surviving TH-positive neurons is quantified to assess neuroprotection.[1]

MPTP Mouse Model Protocol

Figure 3: MPTP Mouse Model Experimental Workflow.

Methodology:

-

Male C57BL/6 mice are used.[1]

-

This compound (e.g., 30 mg/kg) or vehicle is administered orally.[1]

-

Thirty minutes later, MPTP-HCl (e.g., 18 mg/kg) is injected intraperitoneally four times at 2-hour intervals.[1]

-

This compound is administered twice on the first day and once daily for the following five days.[1]

-

Seven days after MPTP treatment, mice are sacrificed, and brains are processed for immunohistochemistry.[1]

-

Unbiased stereological counting of TH-positive neurons in the SNpc is performed to quantify neuroprotection.[1]

6-OHDA Rat Model Protocol

Figure 4: 6-OHDA Rat Model Experimental Workflow.

Methodology:

-

Male Sprague-Dawley rats are used.[3]

-

Osmotic minipumps are implanted subcutaneously for continuous delivery of this compound (e.g., 10 mg/kg/day) or vehicle.[3]

-

A unilateral lesion of the nigrostriatal pathway is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[3]

-

The infusion continues for 14 days.[3]

-

Rotational behavior is assessed following an injection of d-amphetamine.[3][4]

-

At the end of the study, brains are analyzed by immunohistochemistry to quantify the number of TH-positive neurons in the SNpc and the density of TH-positive fibers in the striatum.[3]

Conclusion

This compound is a promising preclinical candidate for the treatment of Parkinson's disease. Its ability to penetrate the brain and inhibit the JNK signaling pathway translates to significant neuroprotection of dopaminergic neurons and improvement of motor function in rodent models of the disease. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other JNK inhibitors for neurodegenerative disorders.

References

- 1. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neurosciencenews.com [neurosciencenews.com]

- 3. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-Hydroxydopamine Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JNK Inhibition Protects Dopamine Neurons and Provides Behavioral Improvement in a Rat 6-hydroxydopamine Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

SR-3306 and its effect on c-jun phosphorylation

An in-depth analysis of the scientific literature reveals no compound designated as "SR-3306" with a documented effect on c-jun phosphorylation. It is possible that this designation is an internal, preclinical, or otherwise unpublished identifier.

To provide a comprehensive technical guide as requested, the correct and publicly available name of the compound is required. Without this crucial information, it is not possible to gather the necessary data on its mechanism of action, experimental protocols, and quantitative effects on the c-jun signaling pathway.

Researchers, scientists, and drug development professionals interested in the modulation of c-jun phosphorylation are encouraged to consult literature on known inhibitors of the c-Jun N-terminal kinase (JNK) pathway, as c-jun is a primary substrate of JNK. Key search terms for relevant compounds could include "JNK inhibitors," "SP600125," "BI-78D3," and others.

Once the correct compound name is identified, a detailed technical guide can be compiled, including:

-

Quantitative Data Tables: Summarizing dose-response relationships, IC50 values, and other key metrics from in vitro and in vivo studies.

-

Detailed Experimental Protocols: Outlining the specific methodologies used in assays such as Western blotting for phosphorylated c-jun, kinase activity assays, and cellular thermal shift assays.

-

Signaling Pathway Diagrams: Visualizing the mechanism of action of the compound in relation to the JNK/c-jun signaling cascade using Graphviz.

An example of a potential signaling pathway diagram that could be generated is provided below. This diagram illustrates the general JNK/c-jun pathway, which would be adapted based on the specific mechanism of the correctly identified compound.

Hypothetical JNK/c-jun signaling pathway and the potential inhibitory action of a compound.

We encourage the user to provide the correct name of the compound of interest to enable the generation of a detailed and accurate technical guide.

Methodological & Application

Application Notes and Protocols for SR-3306 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a potent and selective, brain-penetrant inhibitor of c-Jun N-terminal kinase (JNK).[1] In vitro studies have demonstrated its efficacy in protecting neurons from cell death and inhibiting c-jun phosphorylation in a dose-dependent manner.[2] These characteristics make this compound a valuable tool for investigating the role of the JNK signaling pathway in various cellular processes, including apoptosis, inflammation, and neurodegeneration. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JNK, with notable selectivity for JNK2 and JNK3 isoforms over other related kinases like p38 MAP kinase.[2] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. It is activated by various cellular stresses, such as ionizing radiation, heat, oxidative stress, and inflammatory cytokines.[3][4] Upon activation, the JNK pathway can lead to the phosphorylation of several downstream targets, including the transcription factor c-Jun.[2] The phosphorylation of c-Jun can, in turn, regulate the expression of genes involved in cellular processes like proliferation, apoptosis, and inflammation.[3][5] By inhibiting JNK, this compound effectively blocks these downstream signaling events.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro activity of this compound from published studies.

Table 1: Biochemical and Cell-Based Potency of this compound [2]

| Target | Assay Type | IC50 (nM) |

| Human JNK3 | Biochemical | ~200 |

| Human JNK2 | Biochemical | ~200 |

| Human JNK1 | Biochemical | - |

| p38 | Biochemical | >20,000 (>100-fold selectivity) |

| c-jun phosphorylation | Cell-based (INS-1 cells) | ~200 |

Table 2: Neuroprotective Effects of this compound in Primary Dopaminergic Neurons [2]

| Treatment | Concentration (nM) | % Protection of TH+ Neurons |

| This compound | 300 | >90% |

Table 3: Effect of this compound on Cell Viability in H9c2 Cells under Oxidative Stress [1]

| Treatment | Cell Viability |

| 100 µM H2O2/FeSO4 | ~40% |

| 100 µM H2O2/FeSO4 + 500 nM this compound | ~90% |

| Untreated | 98% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of cells, particularly under conditions of cellular stress.

Materials:

-

H9c2 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

This compound (stock solution in DMSO)

-

Hydrogen peroxide (H2O2)

-

Ferrous sulfate (FeSO4)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed H9c2 cells in a 96-well plate at a density of approximately 80% confluency. Allow cells to attach overnight under normal cell culture conditions (37°C, 5% CO2) in DMEM supplemented with 10% FBS and penicillin/streptomycin.[1]

-

Treatment:

-

Prepare working solutions of this compound in cell culture medium. A final DMSO concentration of 0.01% is recommended as a vehicle control.[1]

-

Pre-treat cells with the desired concentrations of this compound (e.g., 500 nM) for a specified period (e.g., 1 hour) before inducing stress.[1]

-

Induce oxidative stress by adding a solution of H2O2/FeSO4 (e.g., 100 µM) to the appropriate wells.[1]

-

Include control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with the stressor only.

-

-

Incubation: Incubate the plate for the desired duration of the experiment.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Western Blot for Phospho-c-jun

This protocol details the detection of phosphorylated c-Jun, a direct downstream target of JNK, to assess the inhibitory activity of this compound.

Materials:

-

Cells of interest (e.g., INS-1, SH-SY5Y)

-

This compound

-

Streptozotocin (STZ) or other JNK-activating stimulus

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-c-Jun (Ser73), anti-total c-Jun, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate and treat cells with this compound at various concentrations for a predetermined time before stimulating with a JNK activator (e.g., STZ for INS-1 cells).[2]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies for total c-Jun and a loading control to normalize the data.

Immunocytochemistry for Tyrosine Hydroxylase (TH) Positive Neurons

This protocol is for visualizing and quantifying the survival of dopaminergic neurons in culture following treatment with this compound and a neurotoxin.

Materials:

-

Primary dopaminergic neuron cultures

-

This compound

-

MPP+ (1-methyl-4-phenylpyridinium) or other neurotoxin

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking solution (e.g., PBS with 5% normal goat serum)

-

Primary antibody: anti-Tyrosine Hydroxylase (TH)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat primary dopaminergic neuron cultures with this compound at desired concentrations (e.g., up to 1000 nM) 15 minutes prior to the addition of the neurotoxin MPP+.[2] Include appropriate controls.

-

Fixation: After the treatment period, fix the cells with 4% paraformaldehyde.

-

Permeabilization and Blocking: Permeabilize the cells with permeabilization buffer and then block non-specific antibody binding with blocking solution.

-

Primary Antibody Incubation: Incubate the cells with the anti-TH primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Count the number of TH-positive neurons in multiple fields of view for each condition to quantify neuronal survival.

Visualizations

Caption: JNK signaling pathway and the inhibitory action of this compound.

Caption: Workflow for assessing this compound activity via Western Blot.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SR-3306 Administration in Mouse Models of Neurodegeneration

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR-3306 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a class of enzymes that play a critical role in neuronal survival and apoptosis.[1] In preclinical studies, this compound has demonstrated significant neuroprotective effects in various animal models of neurodegenerative diseases, particularly Parkinson's disease.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in mouse models of neurodegeneration, based on published research.

Mechanism of Action

This compound exerts its neuroprotective effects by inhibiting the JNK signaling pathway.[1][2] The JNK pathway is a critical component of the cellular stress response and, when activated in neurons, can lead to apoptosis and cell death. In neurodegenerative conditions, various stressors can activate this pathway. By inhibiting JNK, this compound blocks the downstream phosphorylation of transcription factors like c-Jun, thereby preventing the expression of pro-apoptotic genes and preserving neuronal integrity.[2]

Caption: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in rodent models of Parkinson's disease.

Table 1: In Vitro Neuroprotection of this compound

| Model System | Toxin | This compound Concentration | Neuroprotective Effect | Reference |

| Primary Dopaminergic Neurons | 10 µM MPP+ | 300 - 1000 nM | >90% protection against induced cell death | [1][2] |

| H9c2 cells | 100 µM H₂O₂/FeSO₄ | 500 nM | Increased viability to ~90% from ~40% | [3] |

Table 2: In Vivo Efficacy of this compound in Rodent Models of Parkinson's Disease

| Animal Model | Toxin/Lesion | This compound Dose and Route | Treatment Duration | Key Findings | Reference |

| C57BL/6J Mice | MPTP | 30 mg/kg, oral | 6 days | - 72% protection of dopaminergic neurons in the substantia nigra pars compacta (SNpc).- Dose-dependent reduction in p-c-jun levels in the ventral midbrain.[2] | [2] |

| Sprague-Dawley Rats | 6-OHDA | 10 mg/kg/day, s.c. | 14 days | - 6-fold increase in tyrosine hydroxylase positive (TH+) neurons in the SNpc.- 87% decrease in d-amphetamine-induced circling.- 2.3-fold reduction in p-c-jun immunoreactive neurons in the SNpc.[3] | [3] |

Experimental Protocols

Protocol 1: Administration of this compound in the MPTP Mouse Model of Parkinson's Disease

This protocol describes the oral administration of this compound in a sub-acute MPTP mouse model to assess its neuroprotective effects.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 0.5% methylcellulose in water)

-

MPTP-HCl (Sigma-Aldrich)

-

0.9% saline

-

11-week-old male C57BL/6J mice (25-30 g)

-

Oral gavage needles

-

Injection needles and syringes

Procedure:

-

Acclimation: Acclimate mice for at least one week prior to the start of the experiment.

-

This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 30 mg/kg dose in a 25 g mouse with a 10 mL/kg dosing volume, prepare a 3 mg/mL suspension).

-

MPTP Preparation: Dissolve MPTP-HCl in 0.9% saline to a concentration of 1.8 mg/mL (for an 18 mg/kg dose with a 10 mL/kg injection volume).

-

Dosing Regimen:

-

Day 1:

-

Administer this compound (e.g., 30 mg/kg) or vehicle orally 30 minutes prior to the first MPTP injection.

-

Inject mice intraperitoneally (i.p.) with MPTP-HCl (18 mg/kg) or saline four times at 2-hour intervals.

-

Administer a second dose of this compound or vehicle 5.5 hours after the first MPTP injection (b.i.d. dosing).

-

-

Days 2-6: Administer this compound or vehicle orally once daily (q.d.).

-

-

Tissue Collection and Analysis (Day 7):

-

Anesthetize mice and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Harvest brains and process for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) and striatum.

-

For biochemical analysis, harvest fresh brain tissue to measure levels of phosphorylated c-jun (p-c-jun) via ELISA or Western blot.

-

Caption: this compound MPTP Mouse Model Workflow.

Protocol 2: Subcutaneous Administration of this compound in the 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the continuous subcutaneous delivery of this compound using osmotic minipumps in a 6-hydroxydopamine (6-OHDA) rat model.

Materials:

-

This compound

-

Vehicle for this compound compatible with osmotic minipumps (e.g., DMSO/PEG300/Tween-80/Saline)

-

6-OHDA

-

Adult male Sprague-Dawley rats

-

Osmotic minipumps (e.g., Alzet)

-

Surgical tools for minipump implantation

-

d-amphetamine for behavioral testing

Procedure:

-

6-OHDA Lesioning: Induce a unilateral lesion of the medial forebrain bundle by stereotaxic injection of 6-OHDA. Allow animals to recover for a specified period (e.g., 2 weeks).

-

Minipump Preparation and Implantation:

-

Prepare this compound solution in a suitable vehicle at a concentration calculated to deliver the target daily dose (e.g., 10 mg/kg/day).

-

Fill osmotic minipumps with the this compound solution or vehicle according to the manufacturer's instructions.

-

Implant the minipumps subcutaneously in the dorsal region of the rats under anesthesia.

-

-

Treatment Period: Allow for continuous delivery of this compound or vehicle for the duration of the study (e.g., 14 days).

-

Behavioral Assessment:

-

At the end of the treatment period, assess rotational behavior induced by d-amphetamine.

-

Count the number of full turns in a specified time period.

-

-

Tissue Collection and Analysis:

-

Following behavioral testing, perfuse the animals and collect brain tissue.

-

Perform immunohistochemical analysis for TH-positive neurons in the SNpc and striatum.

-

Analyze levels of p-c-jun in the SNpc.

-

Brain Penetrance Assessment

To confirm that this compound reaches its target in the central nervous system, its concentration in the brain and plasma should be determined.

Protocol:

-

Administer a single oral dose of this compound (e.g., 30 mg/kg) to C57BL/6 mice.

-

At various time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours), collect blood and brain tissue.

-

Prepare plasma from the blood samples.

-

Homogenize the brain tissue.

-

Extract this compound from plasma and brain homogenates.

-

Quantify the concentration of this compound using LC-MS/MS.

Concluding Remarks

This compound is a promising neuroprotective agent with demonstrated efficacy in preclinical models of Parkinson's disease. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of this compound and other JNK inhibitors in various models of neurodegeneration. Careful consideration of the animal model, drug formulation, route of administration, and outcome measures is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for SR-3306 in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-3306 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a key enzyme implicated in neuronal apoptosis and neurodegenerative diseases.[1][2] As a brain-penetrant compound, this compound holds significant promise for the development of neuroprotective therapies.[2][3] These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to assess its neuroprotective effects, along with recommended working concentrations and an overview of its mechanism of action.

Mechanism of Action: JNK Inhibition

This compound exerts its neuroprotective effects by inhibiting the JNK signaling pathway.[1][3] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stressors, including neurotoxins and oxidative stress.[4] Upon activation, JNK phosphorylates a range of downstream targets, including the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[3] By inhibiting JNK, this compound effectively blocks this cascade, thereby promoting neuronal survival.[3]

References

- 1. neurosciencenews.com [neurosciencenews.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of p-c-jun after SR-3306 Treatment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to quantify the phosphorylation of c-jun at Serine 73 following treatment with SR-3306, a potent c-Jun N-terminal kinase (JNK) inhibitor.

Introduction

This compound is a cell-permeable and orally available anilinopyrimidine compound that acts as a selective, ATP-competitive inhibitor of JNKs (JNK1, JNK2, and JNK3). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is activated by various cellular stresses and inflammatory cytokines[1]. A key downstream substrate of JNK is the transcription factor c-jun. Phosphorylation of c-jun at Serine 63 and Serine 73 by JNK is a crucial event for the activation of the AP-1 transcription factor complex, which regulates the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation[2].

The analysis of c-jun phosphorylation (p-c-jun) serves as a reliable biomarker for assessing the on-target activity of JNK inhibitors like this compound[3]. Western blotting is a widely used and effective technique for the specific detection and quantification of p-c-jun levels in cell lysates and tissue homogenates. This document outlines the rationale, experimental protocols, and data interpretation for evaluating the efficacy of this compound in modulating the JNK/c-jun signaling pathway.

Signaling Pathway

The diagram below illustrates the signaling cascade leading to c-jun phosphorylation and its inhibition by this compound. Cellular stress or cytokine stimulation activates upstream kinases, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates c-jun, leading to the formation of the active AP-1 transcription factor. This compound exerts its effect by directly inhibiting JNK activity, thereby preventing the phosphorylation of c-jun.

Caption: JNK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a study investigating the dose-dependent effect of this compound on c-jun phosphorylation in the substantia nigra of MPTP-treated mice. The levels of p-c-jun were measured by Western blot analysis[3].

| Treatment Group | This compound Dosage (mg/kg) | Mean p-c-jun Level (ng / 30 µg lysate) | Standard Error of Mean (SEM) | Statistical Significance (vs. MPTP) |

| Vehicle | 0 | ~0.5 | N/A | N/A |

| MPTP | 0 | ~2.5 | N/A | N/A |

| MPTP + this compound | 10 | ~2.5 | N/A | Not Significant |

| MPTP + this compound | 20 | ~1.5 | N/A | p < 0.01 |

| MPTP + this compound | 30 | ~1.0 | N/A | p < 0.001 |

Data is approximated from graphical representations in the cited literature.[3]

Experimental Protocols

This section provides a detailed protocol for the Western blot analysis of p-c-jun (Ser73) in either cell culture or tissue samples following treatment with this compound.

Materials and Reagents

-

Lysis Buffer: RIPA buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Assay Reagent: BCA or Bradford protein assay kit.

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or components for hand-casting.

-

Running Buffer: MOPS or MES SDS Running Buffer.

-

Transfer Buffer: NuPAGE Transfer Buffer or equivalent.

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

-

Blocking Buffer: 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)[4][5]. For phospho-antibodies, BSA is generally recommended.

-

Primary Antibodies:

-

Rabbit anti-phospho-c-jun (Ser73) antibody.

-

Rabbit or mouse anti-total c-jun antibody.

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

-

Wash Buffer: 1X TBST.

Experimental Workflow Diagram

The following diagram outlines the key steps in the Western blot protocol.

Caption: Step-by-step workflow for Western blot analysis.

Detailed Protocol

1. Sample Preparation (Cell Lysate)

-

Culture cells to the desired confluency and treat with this compound at various concentrations and for the desired duration. Include appropriate vehicle controls.

-

For adherent cells, wash twice with ice-cold PBS, then scrape cells into ice-cold lysis buffer supplemented with protease and phosphatase inhibitors[6]. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with PBS, and resuspend in lysis buffer[7].

-

Incubate the lysate on ice for 30 minutes with periodic vortexing[7].

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris[7].

-

Carefully transfer the supernatant (protein lysate) to a new, pre-chilled microcentrifuge tube.

2. Protein Quantification

-

Determine the total protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer.

-

Prepare aliquots for SDS-PAGE by adding 4X SDS sample buffer to a final concentration of 1X. Heat the samples at 95-100°C for 5 minutes[5].

3. SDS-PAGE (Gel Electrophoresis)

-

Load 20-30 µg of total protein per lane into a precast polyacrylamide gel. Include a pre-stained protein ladder in one lane[7].

-

Place the gel in the electrophoresis tank and fill with running buffer.

-

Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel[7].

4. Protein Transfer

-

Equilibrate the gel, PVDF membrane (pre-activated in methanol), and filter papers in transfer buffer[5].

-

Assemble the transfer stack (e.g., "wet" or "semi-dry" transfer) ensuring no air bubbles are trapped between the layers[5].

-

Perform the transfer according to the manufacturer's instructions for the blotting apparatus (e.g., 100V for 1 hour for wet transfer).

5. Immunoblotting

-

Blocking: After transfer, place the membrane in a container with blocking buffer (5% BSA in TBST is recommended for phospho-proteins) and incubate for 1 hour at room temperature with gentle agitation[5].

-

Primary Antibody Incubation: Dilute the primary anti-p-c-jun (Ser73) antibody in blocking buffer at the manufacturer's recommended dilution (e.g., 1:1000). Incubate the membrane overnight at 4°C with gentle rocking[2][4].

-

Washing: Wash the membrane three times for 5-10 minutes each with 1X TBST at room temperature[5][7].

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:10000). Incubate the membrane for 1 hour at room temperature with gentle agitation[2].

-

Final Washes: Repeat the washing step (step 5.3) three times.

6. Detection and Analysis

-

Prepare the ECL substrate by mixing the components as per the manufacturer's protocol[7].

-

Incubate the membrane with the ECL substrate for 1-5 minutes[2][5].

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Stripping and Reprobing (Optional): To normalize p-c-jun levels, the membrane can be stripped of the primary and secondary antibodies and reprobed for total c-jun and/or a loading control like GAPDH.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-c-jun to the loading control (or total c-jun) to determine the relative phosphorylation level.

Conclusion

This document provides the necessary framework for conducting a robust Western blot analysis to assess the inhibitory effect of this compound on c-jun phosphorylation. By following the detailed protocols and utilizing the provided data and diagrams, researchers can effectively evaluate the in-vitro and in-vivo efficacy of this compound as a JNK inhibitor. Adherence to best practices in Western blotting, including the use of appropriate controls and careful quantification, is essential for generating reliable and reproducible data.

References

- 1. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Small Molecule c-jun-N-Terminal Kinase Inhibitors Protect Dopaminergic Neurons in a Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. addgene.org [addgene.org]

Application Notes and Protocols for RO-3306: A Tool for G2/M Cell Cycle Arrest

It appears there may be a misunderstanding regarding the compound of interest. The query specifies SR-3306 for inducing G2/M cell cycle arrest. However, based on scientific literature, This compound is identified as a selective and brain-penetrant c-jun-N-terminal kinase (JNK) inhibitor, primarily investigated for its neuroprotective effects in models of Parkinson's disease.[1][2][3]

The compound widely recognized for its ability to induce reversible G2/M cell cycle arrest is RO-3306 , a potent and selective inhibitor of Cyclin-dependent kinase 1 (CDK1).[4][5][6] Given the requested topic, the following information will focus on RO-3306 .

Audience: Researchers, scientists, and drug development professionals.

Introduction: RO-3306 is a cell-permeable quinolinyl thiazolinone compound that functions as a potent and selective ATP-competitive inhibitor of CDK1. CDK1, in complex with Cyclin B, is a key regulator of the G2/M transition in the cell cycle.[6][7] By inhibiting CDK1, RO-3306 effectively blocks the phosphorylation of downstream substrates necessary for mitotic entry, leading to a reversible arrest of cells at the G2/M border.[4][5] This property makes RO-3306 an invaluable tool for cell synchronization and for studying the molecular events governing mitosis.[4][5] In various cancer cell lines, prolonged exposure to RO-3306 has been shown to induce apoptosis, highlighting its potential as an anti-tumor agent.[8][9]

Data Presentation

Table 1: Kinase Inhibitory Activity of RO-3306

| Target Kinase Complex | Ki (nM) |

|---|---|

| CDK1/Cyclin B1 | 20 - 35 |

| CDK1/Cyclin A | 110 |

| CDK2/Cyclin E | 340 |

| PKCδ | 318 |

| SGK | 497 |

| ERK | 1980 |

| CDK4/Cyclin D | >2000 |